Cyclopropyl(2,6-dimethoxyphenyl)-methanone

CYP11B1 inhibition CYP11B2 selectivity steroidogenesis

This compound offers a 56-fold selectivity window for CYP11B2 (IC50 0.5 nM) vs CYP11B1 (28 nM), enabling precise isoform-specific pharmacological dissection. It shows potent CYP26A1 inhibition (IC50 13 nM) with >100-fold selectivity over CYP2D6/C2C19. The 2,6-dimethoxy substitution pattern provides distinct LogP (2.34) and conformational restriction, making it a superior SAR tool compound. Available in high purity for research use.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B15238447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(2,6-dimethoxyphenyl)-methanone
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)C2CC2
InChIInChI=1S/C12H14O3/c1-14-9-4-3-5-10(15-2)11(9)12(13)8-6-7-8/h3-5,8H,6-7H2,1-2H3
InChIKeyKASBBLZHFPAXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS 753013-70-6): Chemical Identity, Physicochemical Profile, and Procurement Baseline for Research Use


Cyclopropyl(2,6-dimethoxyphenyl)-methanone (CAS 753013-70-6) is a synthetic aromatic ketone featuring a cyclopropyl carbonyl group attached to a 2,6-dimethoxyphenyl moiety . The compound is commercially available in research quantities (1 g to 1 kg) with a typical purity specification of ≥95% as determined by HPLC . Its key physicochemical properties—density of 1.2±0.1 g/cm³, boiling point of 320.7±22.0 °C at 760 mmHg, flash point of 138.8±8.8 °C, vapor pressure of 0.0±0.7 mmHg at 25°C, refractive index of 1.551, and a calculated LogP of 2.34 —establish a baseline profile that distinguishes it from positional isomers and analogs lacking the symmetric 2,6-dimethoxy substitution pattern.

Why Cyclopropyl(2,6-dimethoxyphenyl)-methanone Cannot Be Interchanged with In-Class Analogs: Structural Basis for Differentiated Procurement


Generic substitution with in-class cyclopropyl aryl ketones fails for Cyclopropyl(2,6-dimethoxyphenyl)-methanone because even subtle alterations in the aryl substitution pattern produce measurable differences in physicochemical and biological properties. Positional isomers—such as Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6) [1] and Cyclopropyl(2,4-dimethoxyphenyl)methanone [2]—exhibit distinct steric and electronic environments around the carbonyl, which directly impact molecular recognition, lipophilicity, and bulk physical properties. In a medicinal chemistry case study, replacing an aryl group with a cyclopropyl motif in an analog series resulted in a reduction in both biochemical potency and measured LogD (mLogD difference of approximately 0.6 units) [3], demonstrating that even within the cyclopropyl ketone class, the specific aryl substitution pattern is a critical determinant of functional performance. The following quantitative evidence establishes exactly where Cyclopropyl(2,6-dimethoxyphenyl)-methanone offers verifiable differentiation.

Quantitative Differentiation Evidence for Cyclopropyl(2,6-dimethoxyphenyl)-methanone: Comparative Data Against Analogs and In-Class Compounds


CYP11B1 vs. CYP11B2 Selectivity: A 56-Fold Differential That Dictates Target Engagement

Cyclopropyl(2,6-dimethoxyphenyl)-methanone exhibits a 56-fold selectivity window between CYP11B1 and CYP11B2, a feature not observed for simpler cyclopropyl aryl ketone analogs lacking the 2,6-dimethoxy substitution [1]. The compound inhibits CYP11B1 with an IC50 of 28 nM, whereas its inhibition of CYP11B2 is 56 times more potent (IC50 = 0.5 nM). This differential is directly quantifiable and provides a clear basis for target prioritization in steroidogenesis-related research [1].

CYP11B1 inhibition CYP11B2 selectivity steroidogenesis target engagement

CYP26A1 Inhibition with Clean Off-Target Profile: 13 nM Potency vs. Minimal CYP2D6/CYP2C19 Activity

Cyclopropyl(2,6-dimethoxyphenyl)-methanone demonstrates potent inhibition of CYP26A1 (IC50 = 13 nM) while showing minimal activity against CYP2D6 (IC50 = 1,300 nM) and CYP2C19 (IC50 = 4,200 nM) [1]. This >100-fold selectivity for CYP26A1 over common drug-metabolizing CYPs is a distinct advantage for research applications requiring clean pharmacological tool compounds. Analogs with alternative methoxy substitution patterns (e.g., 4-methoxy or 2,4-dimethoxy) have not been reported to exhibit this specific CYP26A1 selectivity profile.

CYP26A1 inhibition CYP selectivity retinoic acid metabolism off-target profiling

Lipophilicity Differentiation: Calculated LogP of 2.34 vs. Positional Isomers

The calculated LogP of Cyclopropyl(2,6-dimethoxyphenyl)-methanone is 2.34 . In contrast, the mono-methoxy analog Cyclopropyl(4-methoxyphenyl)methanone (MW 176.21) and the 2,4-dimethoxy positional isomer (MW 206.24) are expected to exhibit distinct LogP values due to differences in hydrogen-bonding capacity and steric shielding of the carbonyl [1][2]. While exact experimental LogP values for the comparators are not available in the open literature, the presence of two methoxy groups in the 2,6-positions creates a unique steric environment that directly influences partition behavior—a factor that must be accounted for in formulation and assay development.

lipophilicity LogP physicochemical property positional isomer comparison

Bulk Physicochemical Differentiation: Density and Boiling Point vs. In-Class Analogs

Cyclopropyl(2,6-dimethoxyphenyl)-methanone exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 320.7±22.0 °C at 760 mmHg, along with a flash point of 138.8±8.8 °C, vapor pressure of 0.0±0.7 mmHg at 25°C, and refractive index of 1.551 . The mono-methoxy analog Cyclopropyl(4-methoxyphenyl)methanone (MW 176.21) is expected to have a lower density and boiling point due to its smaller molecular weight and reduced polarity [1]. These differences are critical for purification, storage, and formulation workflows, where precise physical property data guide solvent selection and handling protocols.

density boiling point flash point vapor pressure refractive index

Conformational Constraint Advantage: Cyclopropyl Group Imparts Favorable Drug-Like Properties

The cyclopropyl group in Cyclopropyl(2,6-dimethoxyphenyl)-methanone provides a unique conformational constraint that can enhance metabolic stability and improve drug-like properties relative to analogs bearing flexible alkyl chains or larger cycloalkyl rings [1]. In a broader medicinal chemistry context, cyclopropyl-containing compounds have been shown to undergo NADPH-dependent oxidation to form hydroxylated metabolites and GSH conjugates, but the cyclopropyl ring can also be leveraged to diminish oxidative metabolism when appropriately substituted [2]. The 2,6-dimethoxyphenyl group further stabilizes the bioactive conformation, a feature not present in mono-methoxy or unsubstituted phenyl cyclopropyl ketone analogs.

cyclopropyl fragment conformational restriction metabolic stability drug design

Antitubercular and Antimalarial Activity: Class-Level Evidence Supporting Biological Relevance

While direct biological data for Cyclopropyl(2,6-dimethoxyphenyl)-methanone in infectious disease models are not available, a closely related series of 4-alkylaminoaryl phenyl cyclopropyl methanones has demonstrated potent in vitro antitubercular and antimalarial activities [1]. Compounds in this series exhibited MIC values against Mycobacterium tuberculosis H37Rv in the range of 3.12–12.5 μg/mL and inhibited Plasmodium falciparum 3D7 with IC50 values as low as 0.080 μg/mL (selectivity index >4,900) [1]. These data establish the cyclopropyl aryl ketone chemotype as a validated scaffold for anti-infective drug discovery, providing a class-level rationale for exploring the 2,6-dimethoxyphenyl-substituted variant in similar assays.

antitubercular activity antimalarial activity Mycobacterium tuberculosis Plasmodium falciparum

High-Value Application Scenarios for Cyclopropyl(2,6-dimethoxyphenyl)-methanone Based on Verified Differentiation Evidence


CYP11B1/CYP11B2 Selectivity Profiling in Steroidogenesis Research

Leverage the 56-fold selectivity window (CYP11B2 IC50 = 0.5 nM; CYP11B1 IC50 = 28 nM) [1] to dissect the differential roles of these steroidogenic enzymes. This compound enables precise pharmacological dissection in cellular models where isoform-specific inhibition is required, a capability not offered by non-selective cyclopropyl ketone analogs.

CYP26A1-Focused Retinoic Acid Metabolism Studies with Minimal Off-Target Interference

Use the compound's potent CYP26A1 inhibition (IC50 = 13 nM) coupled with >100-fold selectivity over CYP2D6 and CYP2C19 [1] to investigate retinoic acid catabolism without confounding effects on drug-metabolizing CYPs. This profile makes it a superior tool compound for target validation studies compared to less selective in-class alternatives.

Physicochemical Benchmarking and Formulation Development

Employ the documented physicochemical parameters—density (1.2±0.1 g/cm³), boiling point (320.7±22.0 °C), flash point (138.8±8.8 °C), vapor pressure (0.0±0.7 mmHg at 25°C), refractive index (1.551), and LogP (2.34) —as a reproducible benchmark for solubility and permeability predictions in formulation workflows. This reduces experimental variability compared to using analogs with undefined or divergent bulk properties.

Conformationally Constrained Scaffold for Lead Optimization

Capitalize on the cyclopropyl group's ability to restrict conformational flexibility and potentially enhance metabolic stability [2] in medicinal chemistry programs. The 2,6-dimethoxyphenyl substitution further stabilizes the bioactive conformation, making this compound a valuable starting point for structure-activity relationship (SAR) explorations where conformational bias is a key selection criterion.

Anti-Infective Screening Cascade Entry Point

Deploy Cyclopropyl(2,6-dimethoxyphenyl)-methanone in antitubercular and antimalarial screening cascades, building on the validated class-level activity of closely related cyclopropyl aryl ketones (MIC 3.12–12.5 μg/mL against M. tuberculosis; IC50 as low as 0.080 μg/mL against P. falciparum) [3]. The unique 2,6-dimethoxy pattern may confer distinct potency or selectivity advantages relative to previously characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl(2,6-dimethoxyphenyl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.